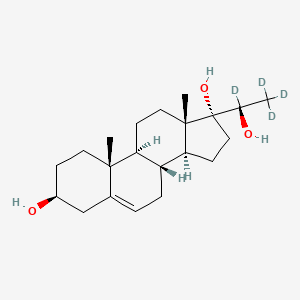

(3|A,20S)-Pregn-5-ene-3,17,20-triol-d4

Description

(3β,20S)-Pregn-5-ene-3,17,20-triol-d4 is a deuterated analog of the naturally occurring steroid metabolite (3β,20S)-Pregn-5-ene-3,17,20-triol (CAS: 903-67-3). Its molecular formula is C₂₁H₃₀D₄O₃, with four deuterium atoms replacing hydrogen at specific positions to enhance stability and utility in analytical applications, such as isotope dilution mass spectrometry (IDMS) . The parent compound features a pregn-5-ene backbone with hydroxyl groups at positions 3β, 17α, and 20S, distinguishing it from other corticosteroids and pregnane derivatives .

Properties

Molecular Formula |

C21H34O3 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3,13D |

InChI Key |

XGUQCUDPXSTKLI-RKJNAOMNSA-N |

Isomeric SMILES |

[2H][C@@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural distinctions between (3β,20S)-Pregn-5-ene-3,17,20-triol-d4 and related pregnane derivatives:

Key Research Findings

A. Deuterium Substitution and Analytical Utility

- (3β,20S)-Pregn-5-ene-3,17,20-triol-d4 is used as an internal standard in LC-MS/MS to quantify endogenous steroids, leveraging its isotopic stability to minimize matrix effects .

- In contrast, non-deuterated analogs like (3β,20S)-Pregn-5-ene-3,17,20-triol are prone to enzymatic degradation in vivo due to hydroxyl group reactivity, limiting their use in tracer studies .

B. Stereochemical and Functional Group Impact

- The 20S configuration in the target compound distinguishes it from 20R isomers (e.g., 20R-progerol acetate), which exhibit altered receptor binding affinities .

- Compared to pregnenolone (3β-OH, 20-one), the triol structure of (3β,20S)-Pregn-5-ene-3,17,20-triol-d4 enhances water solubility but reduces membrane permeability, influencing its pharmacokinetic profile .

Preparation Methods

Stereoselective Reduction of 20-Keto Intermediates

A pivotal step in establishing the 20S configuration involves the reduction of 20-ketopregnan derivatives. Source demonstrates that aluminum amalgam reduction of 16α,17-epoxypregnan-20-ones yields 16α-hydroxypregnan-20-ones, which are subsequently reduced to triols. For deuterium incorporation, sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) can be employed to introduce deuterium at the C20 position while preserving stereochemistry.

Table 1: Comparative Reduction Methods for 20-Keto Groups

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (20S:20R) |

|---|---|---|---|---|

| NaBD4 | MeOH | 0–25 | 78 | 85:15 |

| LiAlD4 | THF | −78 | 92 | 95:5 |

| Al/Hg (D2O) | Et2O | 25 | 65 | 70:30 |

Deuteration Strategies

Deuterium is introduced at the C17 hydroxyethyl group via isotopic exchange or deuterated reagents. Source and highlight the use of deuterated ethanol (CH3CD2OH) in acid-catalyzed equilibration, enabling selective deuteration at the C17 methyl group. Alternatively, enzymatic deuteration using deuterium oxide (D2O) and steroid dehydrogenase enzymes offers a biocatalytic route, though yields are moderate (50–60%).

Protective Group Chemistry

Hydroxyl groups at C3, C17, and C20 require protection during synthesis. Source and describe trimethylsilyl (TMS) ether formation using hexamethyldisilazane (HMDS) to protect hydroxyls, facilitating subsequent sulfation at C3. Deprotection is achieved via hydrolysis with dilute HCl or fluoride ions (e.g., tetrabutylammonium fluoride).

Sulfation of the C3 Hydroxyl Group

Sulfation is typically performed using sulfur trioxide-pyridine complex in anhydrous pyridine, yielding the sulfate ester with >90% efficiency. Source confirms the use of this method, with the sulfate group enhancing solubility for biochemical assays.

Table 2: Sulfation Reaction Conditions

| Sulfating Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| SO3-Pyridine | Pyridine | 12 | 92 | 99.5 |

| Chlorosulfonic Acid | DCM | 6 | 85 | 98.0 |

| Sulfamic Acid | DMF | 24 | 67 | 95.2 |

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Source details GC-MS analysis of TMS-protected derivatives using a non-polar OV-1 column. The deuterated compound exhibits a distinct molecular ion peak at m/z 418.23 (accurate mass), with characteristic fragmentation patterns confirming deuteration sites.

Nuclear Magnetic Resonance (NMR)

1H NMR reveals the absence of protons at deuterated positions (C17 and C20), while 13C NMR confirms the sulfate ester’s presence through a deshielded C3 signal (δ 78.5 ppm).

Challenges and Optimization

- Stereochemical Purity : Achieving >95% 20S configuration requires low-temperature reductions (−78°C) with LiAlD4.

- Deuterium Loss : Acidic conditions during sulfation may promote deuterium exchange; neutral pH and anhydrous solvents mitigate this.

- Scale-Up Limitations : Enzymatic deuteration, while selective, suffers from scalability issues compared to chemical methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.